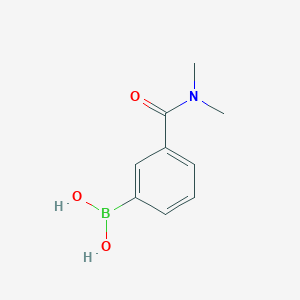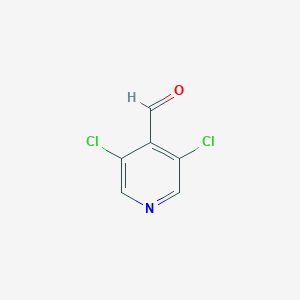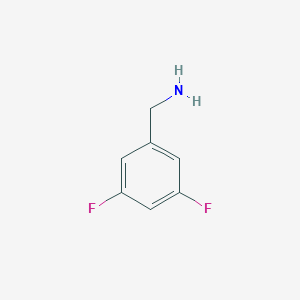
3,5-Difluorobenzylamine
概要
説明
3,5-Difluorobenzylamine: is an organic compound with the molecular formula C7H7F2N and a molecular weight of 143.13 g/mol . It is a derivative of benzylamine, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is known for its clear to almost colorless liquid appearance and is used in various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions: 3,5-Difluorobenzylamine can be synthesized through several methods. One common method involves the reaction of 3,5-difluorobenzyl chloride with ammonia or an amine under basic conditions. The reaction typically proceeds as follows:
3,5-Difluorobenzyl chloride+Ammonia→this compound+Hydrochloric acid
The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around room temperature to slightly elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method includes the catalytic hydrogenation of 3,5-difluoronitrobenzene to yield this compound. This process involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
化学反応の分析
Types of Reactions: 3,5-Difluorobenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The amine group in this compound can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides.
Oxidation Reactions: The compound can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of 3,5-difluorobenzyl alcohol.
Common Reagents and Conditions:
Substitution Reactions: Acyl chlorides, acid anhydrides, and other electrophiles in the presence of a base such as pyridine or triethylamine.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Amides: Formed from substitution reactions with acyl chlorides.
Imines or Nitriles: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
科学的研究の応用
3,5-Difluorobenzylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological molecules.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: this compound is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,5-difluorobenzylamine depends on its specific application. In biological systems, it can act as a ligand or inhibitor by binding to specific molecular targets such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
- 3,4-Difluorobenzylamine
- 4-Fluorobenzylamine
- 3,5-Bis(trifluoromethyl)benzylamine
Comparison: 3,5-Difluorobenzylamine is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its chemical reactivity and biological activity. Compared to 3,4-difluorobenzylamine, the 3,5-isomer may exhibit different binding affinities and selectivities in biological systems. The presence of two fluorine atoms also distinguishes it from 4-fluorobenzylamine, which has only one fluorine atom .
特性
IUPAC Name |
(3,5-difluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNGGOMRUHYAMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238146 | |
| Record name | 3,5-Difluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90390-27-5 | |
| Record name | 3,5-Difluorobenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90390-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluorobenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Difluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluorobenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3,5-Difluorobenzylamine used as a derivatizing agent in the analysis of epichlorohydrin?
A: Epichlorohydrin (ECH) is a highly polar, low molecular weight compound that is difficult to analyze directly using standard techniques like LC/MS due to poor ionization. [, ] this compound reacts with the epoxide group of ECH in a process called aminolysis. This reaction forms a derivative with increased molecular weight and improved ionization efficiency, allowing for more sensitive and accurate detection by LC/MS methods. [, ]
Q2: What are the advantages of using this compound over other derivatizing agents for ECH analysis in water samples?
A2: While other derivatizing agents exist for ECH analysis, this compound offers some distinct advantages:
- Water compatibility: The aminolysis reaction with this compound can be performed directly in aqueous solutions, simplifying sample preparation for water samples. []
- Sensitivity: The resulting derivative shows good ionization efficiency, enabling detection of ECH at trace levels (sub-ppb) in complex matrices like environmental water samples. []
Q3: Besides analytical chemistry, are there other reported applications of this compound?
A: Yes, this compound has shown potential in material science for developing perovskite solar cells. [] When incorporated as a spacer molecule in quasi-2D Ruddlesden–Popper perovskites, it improves film quality, enhances charge carrier lifetime, and significantly boosts the power conversion efficiency of the solar cells. []
Q4: Has this compound been investigated for any biological activities?
A: Research indicates that this compound derivatives, particularly N-butyl-3,5-difluorobenzylamine, exhibit antimycobacterial activity. [] This compound demonstrated significant inhibitory effects against Mycobacterium tuberculosis, Mycobacterium marinum, and Mycobacterium lufu. [] Further studies are needed to explore its potential as a therapeutic agent.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
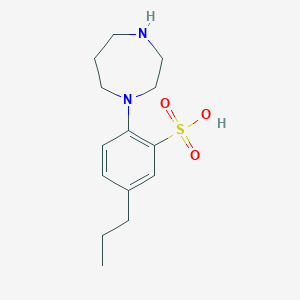
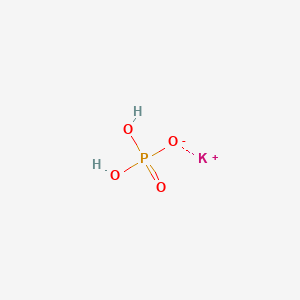
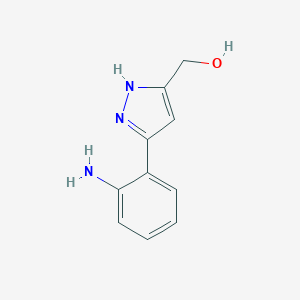
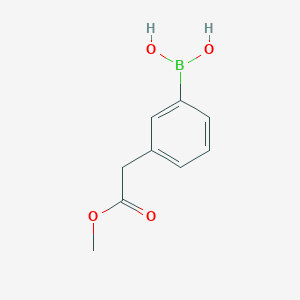
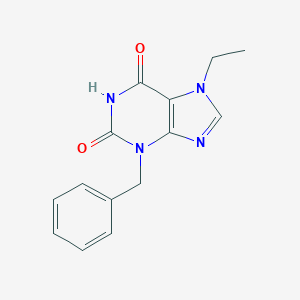

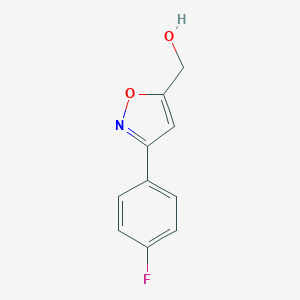
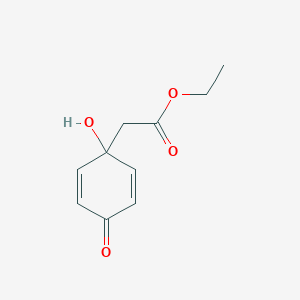
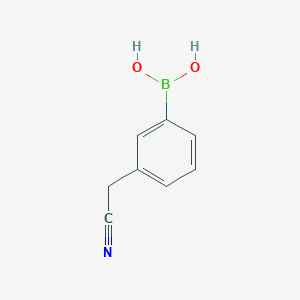
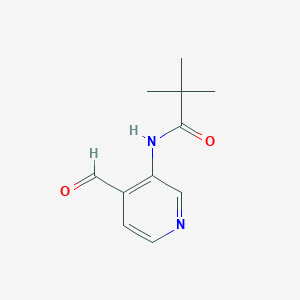
![[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide](/img/structure/B151365.png)
